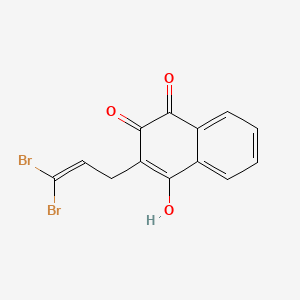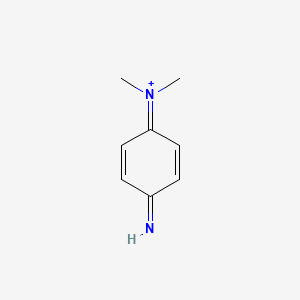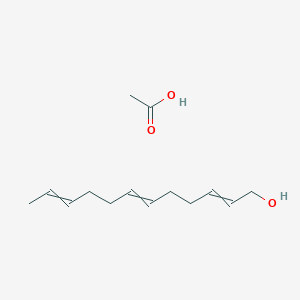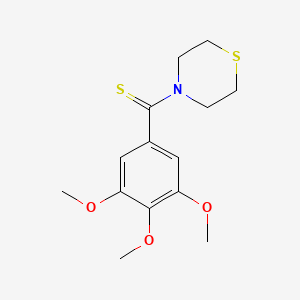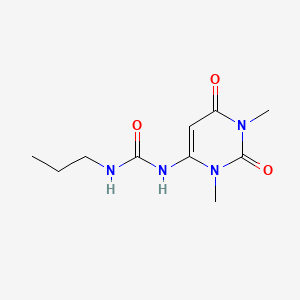![molecular formula C34H70O4 B14679999 3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane CAS No. 37160-56-8](/img/structure/B14679999.png)
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of multiple ethylhexoxy groups attached to a heptane backbone. It is primarily used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane involves multiple steps, starting with the preparation of the ethylhexoxy groups. These groups are typically synthesized through the reaction of 2-ethylhexanol with an appropriate alkylating agent under controlled conditions. The next step involves the attachment of these ethylhexoxy groups to the heptane backbone through a series of etherification reactions. The reaction conditions usually require the presence of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reaction conditions can be precisely controlled. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylhexoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Compounds with different functional groups replacing the ethylhexoxy groups.
Wissenschaftliche Forschungsanwendungen
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of lipid membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of 3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane involves its interaction with molecular targets through its ethylhexoxy groups. These groups can form hydrogen bonds and van der Waals interactions with various substrates, facilitating its role as a solvent or stabilizer. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-[1,2,2-Tris(2-ethylhexyl)oxy]ethoxymethyl]heptane
- 3-[1,2,2-Tris(2-methylhexoxy)ethoxymethyl]heptane
Uniqueness
3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane is unique due to its specific arrangement of ethylhexoxy groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain industrial applications.
Eigenschaften
CAS-Nummer |
37160-56-8 |
|---|---|
Molekularformel |
C34H70O4 |
Molekulargewicht |
542.9 g/mol |
IUPAC-Name |
3-[1,2,2-tris(2-ethylhexoxy)ethoxymethyl]heptane |
InChI |
InChI=1S/C34H70O4/c1-9-17-21-29(13-5)25-35-33(36-26-30(14-6)22-18-10-2)34(37-27-31(15-7)23-19-11-3)38-28-32(16-8)24-20-12-4/h29-34H,9-28H2,1-8H3 |
InChI-Schlüssel |
FGRIHUMOFWNLDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(C(OCC(CC)CCCC)OCC(CC)CCCC)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


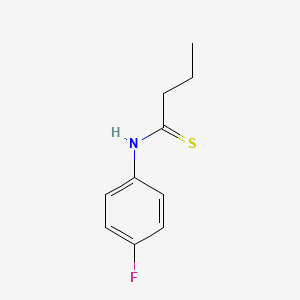
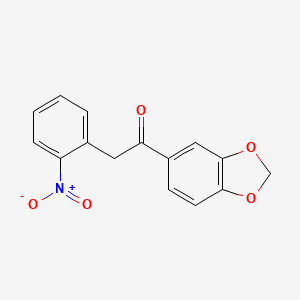

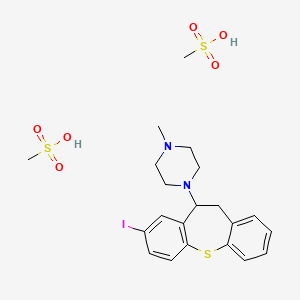
![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)


![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
